Home > Products > Screening Compounds P45434 > Putative orfamide A
Putative orfamide A -

Putative orfamide A

Catalog Number: EVT-10946175
CAS Number:
Molecular Formula: C64H114N10O17
Molecular Weight: 1295.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Putative orfamide A is a cyclic lipopeptide produced by various strains of Pseudomonas, particularly Pseudomonas protegens. These compounds are known for their antimicrobial properties and potential applications in biocontrol, particularly in agriculture. Orfamide A has garnered attention due to its role in inhibiting the growth of plant pathogens and its insecticidal activity.

Source and Classification

Orfamide A is primarily isolated from soil-dwelling Pseudomonas species, especially Pseudomonas protegens and related strains. These bacteria are commonly found in rhizospheres, where they contribute to plant health by suppressing diseases caused by fungi and bacteria. The classification of orfamide A falls under cyclic lipopeptides, which are characterized by their cyclic structure and lipid components that enhance their biological activity.

Synthesis Analysis

The synthesis of orfamide A involves non-ribosomal peptide synthetases (NRPS), which are multi-enzyme complexes responsible for the production of peptide-based natural products. The biosynthetic pathway includes several key steps:

  1. Gene Cluster Identification: The genes responsible for orfamide A synthesis have been identified through genomic analysis of Pseudomonas strains, revealing specific biosynthetic gene clusters.
  2. Cultivation: Bacterial cultures are typically grown in nutrient-rich media such as King's medium B, followed by extraction processes.
  3. Extraction and Purification: After fermentation, the culture supernatant is extracted using organic solvents like ethyl acetate. Further purification is achieved through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of orfamide A .
Molecular Structure Analysis

Orfamide A features a unique molecular structure characterized by a cyclic backbone with a fatty acid tail. Detailed structural analysis via NMR has elucidated its amino acid sequence and confirmed its cyclic nature. The molecular formula for orfamide A is typically represented as C₁₈H₃₃N₃O₄S, indicating the presence of sulfur, which plays a crucial role in its biological activity.

Structural Data

  • Molecular Weight: Approximately 367.53 g/mol
  • Functional Groups: Contains amide bonds, a cyclic structure, and a long hydrophobic tail which contributes to its amphiphilic properties.
Chemical Reactions Analysis

Orfamide A participates in various chemical reactions that contribute to its bioactivity:

  1. Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis.
  2. Inhibition of Pathogens: Its structure allows it to inhibit the growth of oomycete pathogens by interfering with their cellular processes .
  3. Interaction with Insect Physiology: Research indicates that orfamide A can affect insect pests like aphids, potentially serving as a biopesticide .
Mechanism of Action

The mechanism of action for orfamide A primarily involves membrane disruption in target organisms:

  1. Membrane Interaction: The amphiphilic nature allows orfamide A to insert into lipid bilayers of microbial membranes.
  2. Ion Leakage: This insertion leads to increased permeability, resulting in ion leakage and eventual cell death.
  3. Inhibition of Pathogen Growth: In addition to direct lysis, orfamide A can inhibit specific metabolic pathways within pathogens, contributing to its efficacy as an antimicrobial agent .
Physical and Chemical Properties Analysis

Orfamide A exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but less soluble in water due to its hydrophobic tail.
  • Stability: Generally stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Toxicity Profile: Exhibits low toxicity towards non-target organisms, making it suitable for agricultural applications.
Applications

The primary applications of orfamide A include:

  • Biocontrol Agent: Utilized in agriculture to suppress plant diseases caused by fungal pathogens.
  • Insecticide: Effective against various agricultural pests, offering an eco-friendly alternative to synthetic pesticides.
  • Research Tool: Used in studies investigating the mechanisms of bacterial pathogenesis and plant-microbe interactions .
Biosynthesis Pathways and Genetic Regulation

Non-Ribosomal Peptide Synthetase Clusters in Pseudomonas spp.

Putative orfamide A is synthesized by multimodular enzymatic complexes called non-ribosomal peptide synthetases (NRPSs). These NRPSs follow a thiotemplate mechanism, where each module incorporates a specific amino acid into the growing peptide chain. In Pseudomonas protegens Pf-5, the orfamide biosynthetic gene cluster (ofa cluster) spans 47 kb and comprises three core NRPS genes: ofaA (5.8 kb), ofaB (13.1 kb), and ofaC (14.7 kb) [5]. The cluster is flanked by genes encoding efflux transporters (NodT family, RND family) and LuxR-type transcriptional regulators, indicating tight co-regulation of synthesis and export [5] [8].

The ofa cluster orchestrates a 10-step assembly line:

  • OfaA: Activates leucine (condensation-starter domain) and glutamic acid (dual condensation-adenylation-epimerization domains), forming the lipid-peptide initiation complex.
  • OfaB: Incorporates threonine, isoleucine, leucine, and serine, with epimerization domains ensuring D-configuration for specific residues.
  • OfaC: Adds leucine, leucine, serine, and valine, followed by thioesterase-mediated cyclization and release of the mature lipopeptide [1] [5].

Structural diversity arises from enzymatic promiscuity. For example, ofaB adenylation domains exhibit substrate flexibility, leading to minor variants like orfamide C (valine instead of isoleucine) [1]. The fatty acid moiety (3-hydroxydodecanoic or tetradecanoic acid) length further diversifies orfamides, as seen in orfamide B (C14-tail) versus orfamide G (C12-tail) in Pseudomonas sp. CMR5c [1].

Table 1: NRPS Modules and Domain Functions in Orfamide A Biosynthesis

GeneModuleAmino AcidKey DomainsFunction
ofaA1LeucineC (Starter), AInitiates lipid-peptide assembly
ofaA2Glutamic acidC (Dual), A, EActivates and epimerizes residue
ofaB3ThreonineC (Dual), A, EIncorporates and configures D-amino acid
ofaB4IsoleucineC (Dual), A, ESubstrate selection and epimerization
ofaB5LeucineC (Dual), AAdds hydrophobic residue
ofaB6SerineC (Dual), A, EActivates and epimerizes
ofaC7LeucineC (Dual), AChain elongation
ofaC8LeucineC (LCL), AIncorporates branched-chain amino acid
ofaC9SerineC (LCL), A, EEpimerizes before cyclization
ofaC10ValineC (Dual), A, TEReleases cyclic lipopeptide via thioesterase

Transcriptional Regulation by LuxR-Type and Gac-Rsm Systems

Orfamide production is hierarchically controlled by global and pathway-specific regulators. The Gac-Rsm cascade serves as the master switch. In Pseudomonas protegens CHA0, the sensor kinase GacS phosphorylates the response regulator GacA under high cell density or nutrient stress. Activated GacA promotes transcription of small regulatory RNAs (e.g., RsmX, RsmY, RsmZ), which sequester the RNA-binding protein RsmA/E. This de-represses translation of LuxR-type regulators linked to the ofa cluster [2] [7].

Two LuxR-type transcriptional regulators directly activate ofa genes:

  • LuxR1 (encoded upstream of ofaA): Binds conserved lux-box promoters upstream of NRPS genes.
  • LuxR2 (downstream of ofaC): Co-activates efflux transporters for orfamide export [5].In Pseudomonas corrugata, analogous regulators (PcoR and RfiA) co-activate CLP biosynthesis, illustrating conserved LuxR-dependent regulation across pseudomonads [6]. Mutants lacking gacA or LuxR-type regulators show abolished orfamide production and impaired swarming motility [2] [7].

Table 2: Regulatory Systems Controlling Orfamide Biosynthesis

Regulatory SystemComponentsFunctionEffect on Orfamide
Gac-RsmGacS/GacA, RsmA/E, sRNAsGlobal stress and cell-density controlInduces LuxR expression
LuxR-TypeLuxR1 (upstream), LuxR2 (downstream)Direct ofa cluster activationBinds NRPS promoters
Quorum SensingAHL synthases (e.g., PcoI)Modulates LuxR activity in some speciesIndirect influence

Comparative Genomics of Orfamide-Producing Pseudomonas Lineages

Orfamide production is phylogenetically constrained to specific clades within the Pseudomonas fluorescens group. Pan-genome analyses of 194 Pseudomonas species reveal that the ofa cluster is vertically inherited in the P. protegens subgroup (P. protegens, P. chlororaphis) and related strains like Pseudomonas sp. CMR12a [4] [8]. Key genomic features include:

  • Synteny Conservation: The ofa cluster resides in a genomic island with conserved flanking genes (e.g., ABC transporters, glyoxalases), suggesting evolutionary stability [5] [8].
  • Divergent Evolution: Amino acid substitutions in adenylation domains correlate with orfamide structural variants. For instance, ofaB in Pseudomonas sp. CMR12a encodes orfamide B (with phenylalanine instead of leucine), while P. protegens Pf-5 produces orfamide A [1].
  • Horizontal Gene Transfer (HGT): Rare events explain orfamide production in distant lineages like Pseudomonas sp. CMR5c. This strain’s ofa cluster resides in a mobile genomic region lacking repetitive extragenic palindromic (REP) elements, a hallmark of recent HGT [4] [8].

Table 3: Genomic Distribution of Orfamide Producers

StrainPhylogenetic GroupOrfamide VariantGenetic Context
P. protegens Pf-5P. protegensOrfamide ACore genome; conserved synteny
P. protegens CHA0P. protegensOrfamide AIdentical to Pf-5
Pseudomonas sp. CMR12aP. jesseniiOrfamide BModified adenylation domains
Pseudomonas sp. CMR5cP. koreensisOrfamide F/GHGT-derived cluster; REP desert

Figure 1: Proposed Model for Orfamide Biosynthesis and Regulation[Image Description: Schematic showing:

  • Environmental signals (nutrient stress, cell density) activate GacS/GacA.
  • Rsm sRNAs sequester RsmA/E, enabling LuxR translation.
  • LuxR1/LuxR2 bind ofa promoters.
  • NRPS assembly line synthesizes orfamide with variable fatty acid chains and amino acids.
  • Efflux pumps export mature orfamide.]

Properties

Product Name

Putative orfamide A

IUPAC Name

5-[[21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C64H114N10O17

Molecular Weight

1295.6 g/mol

InChI

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)

InChI Key

AFOLBAYDTRBYBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.